Rivanicline hemioxalate

Description

Properties

Molecular Formula |

C22H30N4O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

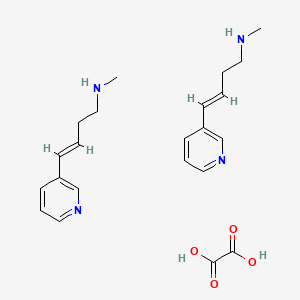

bis((E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine);oxalic acid |

InChI |

InChI=1S/2C10H14N2.C2H2O4/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2*2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b2*5-2+; |

InChI Key |

VWROAWUIKILZJB-ITOWEXLMSA-N |

Synonyms |

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate |

Origin of Product |

United States |

Foundational & Exploratory

Rivanicline Hemioxalate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline (B1679396) hemioxalate, a synthetic organic compound, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of Rivanicline, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and inflammatory diseases.

Primary Mechanism of Action: α4β2 nAChR Partial Agonism

Rivanicline's principal mechanism of action is its function as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors.[1][3][4] This interaction is characterized by a high binding affinity for this specific receptor subtype. As a partial agonist, Rivanicline binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist like acetylcholine. This results in a modulatory effect, where it can act as a functional agonist in the absence of the endogenous ligand and as a functional antagonist in its presence.

Binding Affinity and Potency

Quantitative analysis of Rivanicline's interaction with nAChRs reveals a high selectivity for the α4β2 subtype. The following table summarizes the key binding and functional parameters.

| Parameter | Value | Species | Assay System | Reference |

| Ki | 26 nM | Rat | Brain cortex nAChRs | [6][7] |

| Ki | 26 nM | Rat | α4β2 subtype | [6][7] |

| pKi | 7.6 | Rat | α4β2 subtype | [2] |

| EC50 | 732 nM | Rat | Brain cortex nAChRs | [6][7] |

| EC50 | 16 µM | Rat | α4β2 subtype | [6][7] |

Downstream Signaling Pathways

The activation of α4β2 nAChRs by Rivanicline initiates a cascade of intracellular signaling events. While the complete signaling network is still under investigation, evidence points to the involvement of the PI3K and MAPK pathways.[1]

PI3K/MAPK Pathway Activation

Activation of α4β2 nAChRs by agonists is known to lead to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K) and the subsequent activation of the Mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Rivanicline - Wikipedia [en.wikipedia.org]

- 4. rivanicline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. alchetron.com [alchetron.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Rivanicline Hemioxalate: A Technical Guide to its α4β2 Nicotinic Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline hemioxalate, also known as (E)-metanicotine or RJR-2403, is a potent and selective partial agonist of the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the pharmacological properties of Rivanicline, with a focus on its interaction with the α4β2 nAChR. The document details its binding affinity, functional efficacy, and selectivity profile, supported by comprehensive tables of quantitative data. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the complex signaling pathways modulated by α4β2 nAChR activation and outlines the experimental workflows using Graphviz diagrams, offering a clear and concise reference for researchers in the field of neuropharmacology and drug development.

Introduction

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels widely expressed in the central nervous system (CNS) and are implicated in a variety of physiological processes, including cognitive function, learning, memory, and attention.[1][2] The α4β2 subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and a key target for therapeutic interventions in neurological and psychiatric disorders, as well as for smoking cessation aids.[3][4]

Rivanicline (RJR-2403) has emerged as a significant research tool and potential therapeutic agent due to its selective agonist activity at α4β2 nAChRs.[5][6] This guide aims to consolidate the current knowledge on the α4β2 nicotinic receptor agonist properties of this compound, providing a detailed technical resource for the scientific community.

Quantitative Pharmacological Data

The interaction of Rivanicline with nAChRs has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and functional efficacy (EC50) at the α4β2 subtype and other nAChR subtypes.

Table 1: Binding Affinity of Rivanicline for nAChR Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]-Cytisine | Rat Brain Cortex | 26 | [5] |

| α4β2 | [³H]-Epibatidine | Rat Brain Cortex | 26 ± 3 | [5] |

Table 2: Functional Efficacy of Rivanicline at nAChR Subtypes

| Receptor Subtype | Assay | Tissue/Cell Line | EC50 (µM) | % Efficacy (vs. Nicotine) | Reference |

| α4β2 | ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | 0.732 ± 0.155 | 91 ± 8 | [5] |

| α4β2 | Dopamine Release | Rat Striatal Synaptosomes | 0.938 ± 0.172 | 82 ± 5 | [5] |

| α4β2 | Electrophysiology | Oocytes | 16 | Partial Agonist | [7] |

| α4β4 | Electrophysiology | Oocytes | 50 | Partial Agonist | [7] |

| α3β2 | Electrophysiology | Oocytes | 150 | Partial Agonist | [7] |

| α7 | Electrophysiology | Oocytes | 240 | Partial Agonist | [7] |

| α3β2α5 | Electrophysiology | Oocytes | 360 | Partial Agonist | [7] |

| Ganglionic (PC12) | Functional Assay | PC12 cells | > 1000 | - | [7] |

| Muscle-type | Functional Assay | TE671/RD cells | > 1000 | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. This section outlines the protocols for key experiments used to characterize the α4β2 agonist properties of Rivanicline.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes the determination of the binding affinity (Ki) of Rivanicline for the α4β2 nAChR using competitive inhibition of a radiolabeled ligand.

-

Materials:

-

Rat brain cortex tissue

-

[³H]-Cytisine or [³H]-Epibatidine (Radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the nAChRs. Wash the membrane pellet by resuspension and recentrifugation.

-

Binding Reaction: In reaction tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-Cytisine), and varying concentrations of unlabeled Rivanicline.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: ⁸⁶Rb⁺ Efflux from Synaptosomes

This assay measures the functional activity of Rivanicline by quantifying its ability to induce ion flux through the α4β2 nAChR channel.

-

Materials:

-

Rat thalamic synaptosomes

-

⁸⁶Rb⁺ (a tracer for K⁺)

-

HEPES-buffered saline (HBS)

-

This compound

-

Stimulation buffer (containing high K⁺ to depolarize the synaptosomes)

-

Scintillation counter

-

-

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat thalamus using standard subcellular fractionation techniques.

-

Loading with ⁸⁶Rb⁺: Incubate the synaptosomes in HBS containing ⁸⁶Rb⁺ to allow for its uptake.

-

Washing: Wash the loaded synaptosomes to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Expose the synaptosomes to varying concentrations of Rivanicline for a short period.

-

Efflux Measurement: Terminate the stimulation and collect the supernatant containing the released ⁸⁶Rb⁺. Lyse the synaptosomes to determine the amount of ⁸⁶Rb⁺ remaining.

-

Quantification: Measure the radioactivity in the supernatant and the synaptosome lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ released for each concentration of Rivanicline. Plot the concentration-response curve and determine the EC50 value (the concentration of Rivanicline that produces 50% of the maximal response).

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the in vivo measurement of Rivanicline-induced neurotransmitter release in the brain of a freely moving rat.[8]

-

Materials:

-

Male Wistar rats

-

Microdialysis probes

-

Stereotaxic apparatus

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic

-

-

Procedure:

-

Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the desired brain region (e.g., cortex or striatum).[8]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular levels of the neurotransmitters of interest (e.g., dopamine, acetylcholine).

-

Drug Administration: Administer Rivanicline systemically (e.g., via subcutaneous injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.

-

Signaling Pathways and Experimental Workflows

The activation of α4β2 nAChRs by agonists like Rivanicline initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows used to study them.

α4β2 Nicotinic Receptor Signaling Pathway

Activation of the α4β2 nAChR leads to both ionotropic and metabotropic signaling. The canonical ionotropic pathway involves the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. The influx of Ca²⁺ is a critical second messenger that can activate various downstream signaling cascades.

Recent evidence also points to metabotropic signaling pathways initiated by α4β2 nAChR activation. One such pathway involves the recruitment of Src kinase, which in turn phosphorylates and activates Syk kinase. Activated Syk then interacts with Phospholipase C γ1 (PLCγ1), leading to the production of diacylglycerol (DAG) and subsequent activation of Protein Kinase C βII (PKCβII).

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. Nicotine - Wikipedia [en.wikipedia.org]

- 4. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of (E)-Metanicotine Hemioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological context of (E)-Metanicotine hemioxalate, a notable nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the relevant biological signaling pathways.

Chemical Structure and Properties

(E)-Metanicotine, also known as Rivanicline or RJR-2403, is a synthetic compound structurally related to nicotine (B1678760).[1] Its chemical name is (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine. The "E" designation refers to the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. The hemioxalate salt form consists of two molecules of (E)-Metanicotine associated with one molecule of oxalic acid.

Chemical Structure of (E)-Metanicotine:

Chemical Structure of Oxalic Acid:

Below is a table summarizing the key chemical properties of (E)-Metanicotine and its hemioxalate salt.

| Property | (E)-Metanicotine (Free Base) | (E)-Metanicotine Hemioxalate |

| Molecular Formula | C₁₀H₁₄N₂ | C₂₂H₃₀N₄O₄ |

| Molecular Weight | 162.23 g/mol [2] | 414.5 g/mol [3] |

| CAS Number | 15585-43-0[1] | 2095433-95-5[3] |

| Appearance | - | White to off-white solid[4] |

| Purity (Typical) | - | ≥95.0%[4] |

Experimental Protocols

The synthesis of (E)-Metanicotine can be achieved through a multi-step process, with a common route starting from racemic nornicotine (B190312). The following protocol is adapted from the synthesis of a deuterated analog of (E)-Metanicotine and outlines the key steps for preparing the non-deuterated compound and its subsequent conversion to the hemioxalate salt.

Synthesis of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine ((E)-Metanicotine)

Step 1: N-methylation of Racemic Nornicotine

-

In a reaction vessel under an inert atmosphere, dissolve racemic nornicotine in a suitable anhydrous solvent.

-

Cool the solution to -70°C.

-

Add n-butyllithium (n-BuLi) dropwise to form the lithium salt of nornicotine.

-

Introduce iodomethane (B122720) to the reaction mixture to methylate the pyrrolidine (B122466) nitrogen, yielding racemic nicotine.

-

The reaction is expected to proceed with a high yield, similar to the 91% yield reported for the deuterated analog.

Step 2: Ring Cleavage of Racemic Nicotine

-

Dissolve the racemic nicotine from Step 1 in an anhydrous solvent.

-

Add ethyl chloroformate to the solution.

-

The reaction cleaves the pyrrolidine ring, forming an intermediate N-ethyloxycarbonyl-4-chloro-4-(3-pyridinyl)butan-1-amine.

Step 3: Elimination to Form the Alkene

-

Heat the intermediate from Step 2 under vacuum.

-

This promotes the elimination of hydrochloric acid (HCl), resulting in the formation of (E)-N-methyl-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine.

-

Purify the product using column chromatography. A yield of approximately 77% can be anticipated based on analogous reactions.

Step 4: Removal of the N-carbamoyl Group

-

Subject the purified product from Step 3 to acidic hydrolysis using concentrated hydrochloric acid.

-

This step removes the N-ethyloxycarbonyl group to yield (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine ((E)-Metanicotine).

-

The overall yield for this final step is reported to be around 82%.

Preparation of (E)-Metanicotine Hemioxalate

-

Dissolve the purified (E)-Metanicotine free base in a suitable solvent such as absolute ethanol.

-

In a separate container, prepare a solution of oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the (E)-Metanicotine solution in a 1:2 molar ratio (one mole of oxalic acid for every two moles of (E)-Metanicotine).

-

Stir the mixture at room temperature. The hemioxalate salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Dry the resulting solid under vacuum to obtain pure (E)-Metanicotine hemioxalate.

Quantitative Data

The following tables summarize the key quantitative data related to the synthesis and characterization of (E)-Metanicotine and its salts.

Table 1: Reaction Yields

| Reaction Step | Product | Reported Yield |

| N-methylation of Nornicotine | Racemic Nicotine | ~91% |

| Elimination Reaction | (E)-N-methyl-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine | ~77% |

| N-decarbamoylation | (E)-Metanicotine | ~82% (overall for this step) |

| Salt Formation | (E)-Metanicotine monofumarate | 99% |

Note: Yields for the non-deuterated synthesis are expected to be similar to those reported for the deuterated analog.

Table 2: Spectroscopic Data for (E)-Metanicotine Analog

| Spectroscopic Data | Value |

| ¹³C NMR (ppm) of deuterated (E)-Metanicotine | 132.3 (=CH-CH₂), 130.7 (C-4), 127.8 (C-5), 123.2 (pyr-CH=), 50.9 (CH₂N), 33.5 (CH₂) |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (E)-Metanicotine.

Caption: A flowchart of the synthetic pathway to (E)-Metanicotine hemioxalate.

Signaling Pathway

(E)-Metanicotine is a selective agonist for the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). Activation of this receptor is implicated in various central nervous system functions. The diagram below illustrates a potential signaling cascade following the activation of the α4β2 nAChR.

References

Rivanicline Hemioxalate: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline hemioxalate, also known as (E)-metanicotine hemioxalate, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1] Initially investigated for its potential nootropic effects in Alzheimer's disease, Rivanicline has also demonstrated anti-inflammatory properties, leading to its exploration in other therapeutic areas. This technical guide provides a comprehensive overview of the preclinical data on Rivanicline, focusing on its mechanism of action, pharmacological profile, and its potential, albeit unrealized, application in neurodegenerative disease research. While the initial development of Rivanicline showed promise in preclinical models of cognitive dysfunction, it is important to note that publicly available data from clinical trials in neurodegenerative diseases are scarce, suggesting a likely discontinuation of its development for these indications.

Mechanism of Action

Rivanicline acts as a selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels that are widely expressed in the brain and play a crucial role in various cognitive functions, including learning, memory, and attention. The binding of acetylcholine or an agonist like Rivanicline to the α4β2 receptor leads to a conformational change, opening the channel and allowing the influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the modulation of neurotransmitter release and the activation of downstream signaling pathways.

The partial agonist nature of Rivanicline is a key characteristic. It binds to the receptor with high affinity but elicits a submaximal response compared to a full agonist like acetylcholine. This property is thought to confer a favorable therapeutic window, potentially reducing the risk of receptor desensitization and side effects associated with excessive cholinergic stimulation.

Furthermore, stimulation of α4β2 nAChRs by agonists has been linked to neuroprotective effects through the activation of intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway is known to promote cell survival and inhibit apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for Rivanicline from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target | Assay Type | Species | Value | Reference |

| α4β2 nAChR | Ki | Rat Brain Cortex | 26 nM | [2][3] |

| α4β2 nAChR | EC50 | - | 16 µM | [2][3] |

| Rat Brain Cortex nAChRs | Ki | Rat | 26 nM | [2][3] |

| Rat Brain Cortex nAChRs | EC50 | Rat | 732 nM | [2][3] |

Table 2: In Vivo Efficacy in Animal Models of Cognitive Impairment

| Animal Model | Species | Rivanicline Dose | Administration Route | Key Finding | Reference |

| Scopolamine-induced Amnesia | Rat | 0.6 µmol/kg | Subcutaneous | Reversed amnesia, increased step-through latency. | [2] |

| Ibotenic Acid-induced Lesions | Rat | 0.06 - 1.2 µmol/kg | Subcutaneous | Improved working and reference memory in the 8-arm radial maze. | [2] |

Experimental Protocols

Scopolamine-Induced Amnesia Model in Rats

This model is a widely used paradigm to induce a transient cholinergic deficit and assess the efficacy of pro-cognitive compounds.

1. Animals: Adult male Wistar rats (200-250g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Apparatus: A passive avoidance apparatus is used, consisting of a two-chamber box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

3. Procedure:

- Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. Due to the innate preference of rodents for dark environments, the rat will enter the dark compartment. Upon entry, the door closes, and a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

- Drug Administration: Immediately after the acquisition trial, this compound or vehicle is administered (e.g., subcutaneously). Scopolamine (a muscarinic receptor antagonist, e.g., 1 mg/kg, intraperitoneally) is administered 30 minutes before the retention trial to induce amnesia.

- Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (step-through latency), with an upper cut-off time (e.g., 300 seconds). A longer step-through latency in the Rivanicline-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.

Morris Water Maze for Spatial Learning and Memory

This test assesses hippocampal-dependent spatial learning and memory.

1. Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.

2. Apparatus: A circular pool (e.g., 1.5 meters in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder) is used. A small escape platform is hidden just below the water surface in one of the four quadrants of the pool. Visual cues are placed on the walls of the room around the pool.

3. Procedure:

- Acquisition Phase: For several consecutive days (e.g., 4-5 days), each rat undergoes a series of training trials. In each trial, the rat is placed into the pool from one of four randomly chosen starting positions and is allowed to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

- Drug Administration: this compound or vehicle is typically administered daily before the first training trial. In models of cognitive impairment, a lesioning agent like ibotenic acid may be administered to the basal forebrain prior to the start of the experiment.

- Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant in the Rivanicline-treated group indicates enhanced spatial memory.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Rivanicline

Caption: Proposed neuroprotective signaling cascade of Rivanicline.

Preclinical Evaluation Workflow for a Nootropic Compound

Caption: A generalized workflow for the preclinical evaluation of a nootropic compound.

Conclusion and Future Directions

This compound demonstrated a promising preclinical profile as a selective α4β2 nAChR partial agonist with the potential to ameliorate cognitive deficits in models relevant to neurodegenerative diseases. Its mechanism of action, centered on the modulation of cholinergic neurotransmission and the activation of pro-survival signaling pathways, provided a strong rationale for its investigation in conditions like Alzheimer's disease.

However, the lack of publicly available clinical trial data for Rivanicline in neurodegenerative disorders suggests that its development for these indications was likely halted. The reasons for this discontinuation are not publicly known but could be multifactorial, including lack of efficacy in human subjects, unfavorable side effect profiles, or strategic decisions by the developing company.

Despite the apparent cessation of its clinical development for neurodegenerative diseases, the preclinical research on Rivanicline remains a valuable case study for scientists and drug developers in the field. The data underscores the therapeutic potential of targeting the α4β2 nAChR and highlights the importance of translating preclinical findings into clinical success. Future research in this area may focus on developing novel α4β2 nAChR modulators with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective treatments for the cognitive impairments associated with neurodegenerative diseases.

References

The Role of Rivanicline Hemioxalate in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline hemioxalate, also known as RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has demonstrated significant potential as a cognitive-enhancing agent in preclinical studies. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of Rivanicline, with a focus on its role in cognitive enhancement. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a quantitative summary of its pharmacological profile and visualizations of its proposed signaling pathways and experimental workflows.

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), plays a crucial role in cognitive processes such as learning, memory, and attention.[3][4] this compound has emerged as a promising therapeutic candidate due to its selective partial agonism at these receptors, suggesting a potential to modulate cholinergic neurotransmission and enhance cognitive function with a favorable side-effect profile compared to full agonists.[2][5] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical profile of Rivanicline.

Pharmacological Profile

Rivanicline exhibits a high affinity and selectivity for the α4β2 nAChR subtype. Its partial agonist activity suggests it can stimulate the receptor to a degree that enhances downstream signaling relevant to cognition, while avoiding the overstimulation and subsequent desensitization often associated with full agonists like nicotine.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of Rivanicline at various nAChR subtypes.

Table 1: In Vitro Binding Affinity of Rivanicline

| Receptor Subtype | Ligand | Preparation | K_i (nM) | Reference |

| α4β2 nAChR | [³H]Cytisine | Rat Brain Cortex | 26 | [5] |

Table 2: In Vitro Functional Activity of Rivanicline

| Receptor Subtype | Assay | Cell Line/Preparation | EC_50 (µM) | Reference |

| α4β2 nAChR | ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | 0.732 | [5] |

| α4β2 nAChR | Dopamine Release | - | 0.938 | [5] |

| α4β2 nAChR | - | - | 16 | [1] |

| α4β4 nAChR | - | - | 50 | [1] |

| α3β2 nAChR | - | - | 150 | [1] |

| α7 nAChR | - | - | 240 | [1] |

| α3β2α5 nAChR | - | - | 360 | [1] |

| Ganglionic nAChR | - | PC-12 Cells | > 1000 | [5] |

Mechanism of Action for Cognitive Enhancement

Rivanicline's pro-cognitive effects are primarily attributed to its partial agonist activity at α4β2 nAChRs located on presynaptic terminals. Activation of these receptors is thought to enhance the release of key neurotransmitters involved in learning and memory, such as acetylcholine and glutamate (B1630785).

Proposed Signaling Pathway

The binding of Rivanicline to presynaptic α4β2 nAChRs leads to a conformational change in the receptor, opening its ion channel and allowing the influx of cations, primarily Ca²⁺. This influx of calcium is a critical step in triggering the machinery responsible for vesicular release of neurotransmitters into the synaptic cleft. The enhanced release of acetylcholine and glutamate can then act on postsynaptic receptors to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Figure 1: Proposed signaling pathway for Rivanicline-mediated cognitive enhancement.

Preclinical Efficacy in Animal Models of Cognitive Impairment

Rivanicline has demonstrated efficacy in various animal models of cognitive dysfunction. These studies typically involve inducing a cognitive deficit in rodents using a pharmacological agent (e.g., scopolamine) or a lesion (e.g., ibotenic acid), and then assessing the ability of Rivanicline to reverse this deficit.

Table 3: Summary of In Vivo Efficacy of Rivanicline

| Animal Model | Cognitive Task | Rivanicline Dose (s.c.) | Effect | Reference |

| Scopolamine-induced amnesia in rats | Passive Avoidance | 0.6 µmol/kg | Reversed scopolamine-induced amnesia | [1] |

| Ibotenic acid-lesioned rats | 8-Arm Radial Maze | 0 - 1.2 µmol/kg | Enhanced working and reference memory | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cognitive-enhancing effects of Rivanicline. These protocols are synthesized from established methodologies and information available from studies involving Rivanicline and other nAChR agonists.

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (K_i) of Rivanicline for the α4β2 nAChR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rivanicline - Wikipedia [en.wikipedia.org]

- 3. Effects of varenicline on alpha4-containing nicotinic acetylcholine receptor expression and cognitive performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procognitive effects of varenicline in the animal model of schizophrenia depend on α4β2- and α 7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Rivanicline Hemioxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as (E)-metanicotine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.[1] It exhibits a high degree of selectivity for the α4β2 nAChR subtype, which is prominently expressed in the central nervous system and implicated in cognitive processes and nicotine (B1678760) addiction.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Rivanicline hemioxalate, detailing its binding affinity, functional potency, and selectivity profile. The information presented herein is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for Rivanicline's interaction with nAChRs, primarily based on studies in rodent models.

Table 1: Receptor Binding Affinity

| Receptor/Tissue | Radioligand | Kᵢ (nM) | Species | Reference |

| Brain Cortex nAChRs | [³H]Nicotine | 26 ± 3 | Rat | [2] |

| α4β2 nAChR | Not Specified | 26 | Rat | [3][4] |

Table 2: Functional Potency and Efficacy

| Assay | Tissue/Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Nicotine) | Species | Reference |

| ⁸⁶Rb⁺ Efflux | Thalamic Synaptosomes | 732 ± 155 | 91 ± 8 | Rat | [2] |

| [³H]Dopamine Release | Striatal Synaptosomes | 938 ± 172 | 82 ± 5 | Rat | [2] |

| α4β2 nAChR Activation | Not Specified | 16,000 | Not Specified | Not Specified | [3][4] |

Table 3: Receptor Subtype Selectivity

| Receptor Subtype | Assay | Activity | Concentration | Reference |

| Muscle-type nAChR | Functional Assay | No significant activation | Up to 1 mM | [2] |

| Ganglionic nAChR (PC12 cells) | Functional Assay | No significant activation | Up to 1 mM | [2] |

| Muscarinic Receptors | Not Specified | No significant activation | Up to 1 mM | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Rivanicline for nAChRs.

Methodology:

-

Tissue Preparation: Membranes are prepared from the brain cortex of adult male rats. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled nAChR ligand, such as [³H]nicotine or [³H]epibatidine, is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.

-

The reaction is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine or carbachol.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Objective: To assess the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Rivanicline as a nAChR agonist.

Methodology: ⁸⁶Rb⁺ Efflux Assay

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions, such as the thalamus, of adult male rats. The tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

⁸⁶Rb⁺ Loading: The synaptosomes are pre-incubated with ⁸⁶Rb⁺ (a radioactive analog of K⁺) in a physiological buffer. The ⁸⁶Rb⁺ is taken up into the synaptosomes via the Na⁺/K⁺-ATPase.

-

Agonist Stimulation: The ⁸⁶Rb⁺-loaded synaptosomes are then exposed to various concentrations of this compound for a short period (e.g., 30 seconds). Activation of nAChRs, which are cation channels, leads to an efflux of ⁸⁶Rb⁺ from the synaptosomes.

-

Measurement of Efflux: The reaction is stopped, and the amount of ⁸⁶Rb⁺ released into the supernatant is separated from the synaptosomes by filtration or centrifugation. The radioactivity in the supernatant is measured.

-

Data Analysis: The amount of ⁸⁶Rb⁺ efflux is plotted against the concentration of Rivanicline to generate a dose-response curve. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response, often expressed as a percentage of the response to a full agonist like nicotine) are determined from this curve.

Visualizations

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor

Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor activated by Rivanicline.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of a nAChR agonist.

Logical Relationship of Rivanicline's Selectivity

Caption: Logical relationship of Rivanicline's selectivity for nAChR subtypes and other receptors.

References

The Discovery and Development of Rivanicline (RJR-2403): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as RJR-2403 and (E)-metanicotine, is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] Initially investigated for its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease, its development trajectory has also explored its anti-inflammatory properties for conditions like ulcerative colitis. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and clinical development of Rivanicline. It details the experimental methodologies employed to elucidate its pharmacological profile and presents key quantitative data in a structured format. Furthermore, this guide illustrates the signaling pathways and experimental workflows integral to its development.

Introduction

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has been a focal point in the research of cognitive function and neurodegenerative diseases. Rivanicline emerged from research efforts to develop CNS-selective nAChR agonists with improved therapeutic windows compared to nicotine. Its primary mechanism of action is as a partial agonist at the α4β2 nAChR, a subtype highly prevalent in the brain and implicated in cognitive processes.[2] Rivanicline's development was driven by the hypothesis that selective activation of this receptor could enhance cognitive function with fewer peripheral side effects.[3] Subsequently, its ability to inhibit the production of interleukin-8 suggested a potential role in treating inflammatory conditions.

Physicochemical Properties and Synthesis

Rivanicline is chemically designated as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₄N₂ |

| Molar Mass | 162.23 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

A detailed, step-by-step synthesis protocol for Rivanicline is outlined below, based on synthetic routes described in the literature.

Experimental Protocol: Synthesis of Rivanicline (RJR-2403)

Objective: To synthesize (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine.

Materials:

-

Lithium aluminum hydride (LAH)

-

Manganese dioxide

-

Methylamine

-

Sodium cyanoborohydride

-

Appropriate solvents (e.g., Toluene, Diethyl ether, Methanol)

-

Standard laboratory glassware and equipment

Procedure:

-

Wittig Reaction:

-

Dissolve 3-pyridinecarboxaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.

-

Reflux the mixture to yield ethyl (E)-3-(3-pyridyl)acrylate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by column chromatography.

-

-

Reduction of the Ester:

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether.

-

Slowly add a solution of ethyl (E)-3-(3-pyridyl)acrylate in diethyl ether to the LAH suspension at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solid and concentrate the filtrate to obtain (E)-3-(3-pyridyl)prop-2-en-1-ol.

-

-

Oxidation to the Aldehyde:

-

Dissolve the allylic alcohol in a suitable solvent such as dichloromethane.

-

Add activated manganese dioxide in portions and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield (E)-3-(3-pyridyl)acrolein.

-

-

Reductive Amination:

-

Dissolve the aldehyde in methanol (B129727) and add a solution of methylamine.

-

Stir the mixture for a period to allow for imine formation.

-

Cool the reaction mixture and add sodium cyanoborohydride in portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with an appropriate aqueous workup.

-

Extract the product with a suitable organic solvent and purify by column chromatography to yield Rivanicline (RJR-2403).

-

Preclinical Pharmacology

The preclinical evaluation of Rivanicline established its selectivity and functional activity at nAChR subtypes, its effects on neurotransmitter systems, and its in vivo efficacy in models of cognitive impairment.

In Vitro Binding and Functional Activity

Rivanicline's affinity and functional potency at various nAChR subtypes were determined through radioligand binding assays and functional assays.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | |||

| Rat Brain Cortex (nAChRs) | 26 nM | [4][5] | |

| α4β2 | 26 nM | [4][5] | |

| Functional Potency (EC50) | |||

| Rat Thalamic Synaptosomes (⁸⁶Rb⁺ efflux) | 732 nM | [4][5] | |

| α4β2 | 16 µM | [4][5] |

Objective: To determine the binding affinity (Ki) of Rivanicline for the α4β2 nAChR subtype.

Materials:

-

Rat brain cortex tissue or cells expressing α4β2 nAChRs

-

[³H]Cytisine (radioligand)

-

Rivanicline (test compound)

-

Nicotine or Epibatidine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

-

Homogenizer and centrifuge

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortex in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, varying concentrations of Rivanicline, and a fixed concentration of [³H]Cytisine.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a non-labeled ligand like nicotine.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Rivanicline concentration.

-

Determine the IC50 value (the concentration of Rivanicline that inhibits 50% of specific [³H]Cytisine binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Release

Rivanicline's ability to modulate the release of various neurotransmitters in the brain was assessed using in vitro and in vivo techniques.

| Neurotransmitter | Brain Region | Method | Effect | Reference |

| Acetylcholine | Rat Cortex | In Vivo Microdialysis | 90% increase | [6] |

| Norepinephrine | Rat Cortex | In Vivo Microdialysis | 124% increase | [6] |

| Dopamine (B1211576) | Rat Cortex | In Vivo Microdialysis | 131% increase | [6] |

| Serotonin | Rat Cortex | In Vivo Microdialysis | 70% increase | [6] |

Objective: To measure the effect of Rivanicline on dopamine release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

[³H]Dopamine

-

Rivanicline

-

High potassium solution (for depolarization)

-

Glass-Teflon homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold sucrose buffer.[7]

-

Centrifuge the homogenate at a low speed to remove larger debris.[7]

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.[7]

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer).[7]

-

-

Dopamine Loading:

-

Incubate the synaptosomes with [³H]Dopamine to allow for its uptake into the nerve terminals.

-

Wash the synaptosomes to remove excess extracellular [³H]Dopamine.

-

-

Release Assay:

-

Aliquot the loaded synaptosomes into tubes.

-

Initiate the release by adding buffer containing Rivanicline or a vehicle control.

-

At specified time points, terminate the release by pelleting the synaptosomes via centrifugation.

-

Collect the supernatant, which contains the released [³H]Dopamine.

-

Lyse the synaptosomal pellet to determine the amount of [³H]Dopamine remaining.

-

Measure the radioactivity in both the supernatant and the lysed pellet using a scintillation counter.

-

-

Data Analysis:

-

Express the dopamine release as a percentage of the total [³H]Dopamine content (supernatant + pellet).

-

Compare the release in the presence of Rivanicline to the basal release (vehicle control).

-

In Vivo Efficacy

The cognitive-enhancing effects of Rivanicline were evaluated in animal models of learning and memory deficits.

Objective: To assess the ability of Rivanicline to reverse scopolamine-induced memory impairment.[3]

Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[8][9][10][11]

Procedure:

-

Habituation (Day 1):

-

Place each rat in the light compartment and allow it to explore freely for a set period (e.g., 2-3 minutes).[8]

-

-

Training (Day 2):

-

Place the rat in the light compartment. When it enters the dark compartment, close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5-1.0 mA for 1-2 seconds).[8][9][10][11]

-

Remove the rat from the apparatus.

-

Administer scopolamine (B1681570) (to induce amnesia) and either Rivanicline or a vehicle control via the desired route (e.g., subcutaneous injection).

-

-

Testing (Day 3):

Data Analysis:

-

Compare the step-through latencies of the different treatment groups (e.g., vehicle, scopolamine only, scopolamine + Rivanicline) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

Rivanicline-Mediated α4β2 nAChR Signaling

Rivanicline, as a partial agonist, binds to the α4β2 nAChR, leading to a conformational change that opens the ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the activation of downstream signaling cascades.[2]

Caption: Rivanicline signaling at the presynaptic terminal.

Experimental Workflow for Preclinical Evaluation

The preclinical development of Rivanicline followed a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for Rivanicline.

Clinical Development

Rivanicline's clinical development has explored its potential in two main therapeutic areas: Alzheimer's disease and ulcerative colitis.

Alzheimer's Disease

Initial clinical investigations focused on the cognitive-enhancing effects of Rivanicline in patients with Alzheimer's disease. While early-phase trials were conducted, the development for this indication did not progress to market approval. The specific outcomes of these trials are not extensively detailed in the public domain.

Ulcerative Colitis

Leveraging its anti-inflammatory properties, Rivanicline was subsequently investigated as a treatment for ulcerative colitis. Clinical trials were initiated to evaluate its efficacy and safety in this patient population.

While specific Phase 2/3 trial data for Rivanicline in ulcerative colitis is not available in the provided search results, a typical trial design would involve the following:

-

Phase: Phase 2, randomized, double-blind, placebo-controlled.

-

Patient Population: Adults with moderately to severely active ulcerative colitis.

-

Intervention: Rivanicline administered orally at one or more dose levels versus placebo.

-

Primary Endpoint: Clinical remission at a specified time point (e.g., 8 or 12 weeks), often defined by a composite score such as the Mayo Clinic Score.

-

Secondary Endpoints: Clinical response, endoscopic improvement, and safety and tolerability.

The development for ulcerative colitis also did not lead to a marketed product.

Conclusion

Rivanicline (RJR-2403) represents a significant effort in the development of selective α4β2 nAChR partial agonists. Its preclinical profile demonstrated a promising combination of CNS selectivity, cognitive-enhancing effects, and anti-inflammatory properties. The detailed experimental methodologies outlined in this guide provide a framework for the characterization of similar compounds. Although Rivanicline did not ultimately achieve regulatory approval for its investigated indications, the knowledge gained from its development continues to inform the field of nicotinic receptor pharmacology and the pursuit of novel therapeutics for neurological and inflammatory disorders.

References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 8. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 10. scantox.com [scantox.com]

- 11. Passive avoidance test [panlab.com]

Rivanicline Hemioxalate: A Comprehensive Technical Guide to its Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (B1679396), also known as (E)-metanicotine or RJR-2403, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) with a well-documented high affinity and selectivity for the α4β2 subtype.[1][2] This technical guide provides a detailed overview of the binding affinity of rivanicline hemioxalate for various nAChR subtypes, outlines the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nAChR-targeting therapeutics.

Data Presentation: Binding Affinity of Rivanicline for nAChR Subtypes

The binding affinity of rivanicline for different nAChR subtypes is typically determined through radioligand competition binding assays, yielding the inhibition constant (Kᵢ). The following table summarizes the available quantitative data for rivanicline's binding affinity.

| nAChR Subtype | Test System | Radioligand | Kᵢ (nM) | Reference(s) |

| α4β2 | Rat Brain Cortex Membranes | [³H]Cytisine | 26 | [3][4] |

| α7 | Rat Brain Membranes | [¹²⁵I]α-Bungarotoxin | 3600 | |

| Rat Brain Cortex | Rat Brain Cortex Membranes | [³H]Cytisine | 26 | [3][4][5] |

| Muscle-type (α1β1γδ) | Human TE671/RD cells | - | > 1,000,000 (functional assay) | [5] |

| Ganglionic (α3-containing) | PC12 cells | - | > 1,000,000 (functional assay) | [5] |

Note: Functional assay data (EC₅₀ or IC₅₀) is provided for muscle and ganglionic subtypes where direct binding affinity (Kᵢ) data for rivanicline is limited. These values indicate significantly lower potency compared to the α4β2 subtype.

Experimental Protocols

The determination of rivanicline's binding affinity for nAChR subtypes predominantly relies on competitive radioligand binding assays. Below is a detailed methodology for a typical experiment using human embryonic kidney (HEK) cells expressing the target nAChR subtype.

Protocol: Competitive Radioligand Binding Assay for nAChR Affinity

1. Cell Culture and Membrane Preparation: a. Culture HEK-293 cells stably transfected with the desired human nAChR subunit combination (e.g., α4 and β2) in appropriate growth medium supplemented with antibiotics for selection. b. Harvest cells upon reaching confluency. c. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). d. Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Dounce homogenizer or sonicator. e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. g. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of a suitable radioligand. For α4β2 nAChRs, [³H]epibatidine or [³H]cytisine are commonly used at a concentration close to their Kd value. b. Add increasing concentrations of unlabeled this compound (the competitor). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. c. To each well, add a consistent amount of the prepared cell membrane homogenate (typically 20-50 µg of protein). d. For determining non-specific binding, a parallel set of wells should contain the radioligand, membrane homogenate, and a high concentration of a non-radiolabeled ligand known to bind to the receptor with high affinity (e.g., 10 µM nicotine (B1678760) or epibatidine). e. Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis: a. Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. b. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of rivanicline. c. Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the rivanicline concentration. d. Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of rivanicline that inhibits 50% of the specific radioligand binding). e. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like rivanicline.

Signaling Pathways

Rivanicline acts as a partial agonist at α4β2 nAChRs. This interaction not only leads to the canonical ion channel opening, resulting in cation influx and neuronal depolarization, but also activates a metabotropic signaling cascade that is independent of ion flux.[6][7][8] This dual mechanism contributes to its pharmacological effects, including the modulation of dopamine (B1211576) release in the mesolimbic pathway.

Conclusion

This technical guide provides a consolidated resource on the binding affinity of this compound for various nAChR subtypes, with a primary focus on its high affinity for the α4β2 subtype. The detailed experimental protocol for determining binding affinity offers a practical framework for researchers. Furthermore, the visualization of the associated signaling pathways highlights the dual ionotropic and metabotropic mechanisms of action of rivanicline. This comprehensive information is critical for the continued exploration and development of selective nAChR modulators for various therapeutic applications.

References

- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivanicline - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Rivanicline (RJ-2403) Hemioxalate

An in-depth technical guide on the pharmacological profile of Rivanicline hemioxalate for researchers, scientists, and drug development professionals is detailed below.

Introduction

Rivanicline, also known as RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. It has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease and age-associated memory impairment, as well as for smoking cessation. Its mechanism of action is centered on the modulation of cholinergic neurotransmission in the central nervous system.

Mechanism of Action

Rivanicline acts as a partial agonist at α4β2 nAChRs. This means it binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This partial agonism is thought to contribute to its therapeutic window, potentially reducing the side effects associated with full nAChR agonists. The selectivity for the α4β2 subtype over other nAChRs, such as the α7 subtype found in ganglia, is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional activity of Rivanicline at various nAChR subtypes.

Table 1: Receptor Binding Affinities of Rivanicline

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| α4β2 | [³H]cytisine | Rat brain membranes | 0.14 | |

| α7 | [¹²⁵I]α-bungarotoxin | Rat brain membranes | >10,000 | |

| Ganglionic | [³H]epibatidine | Rat ganglia membranes | 130 |

Table 2: Functional Activity of Rivanicline

| Assay | Receptor Subtype | Preparation | EC₅₀ (nM) | % Efficacy (vs. Acetylcholine) | Reference |

| ⁸⁶Rb⁺ Efflux | α4β2 | K-177 cells | 1.6 | 73 | |

| ⁸⁶Rb⁺ Efflux | Ganglionic | SH-SY5Y cells | 3,100 | 79 |

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of Rivanicline for different nAChR subtypes.

-

Methodology:

-

Membrane Preparation: Brain tissues (e.g., rat cerebral cortex for α4β2, whole brain minus cerebellum and brainstem for α7) or ganglia are homogenized in a buffer solution and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membrane preparations are incubated with a specific radioligand ([³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7, or [³H]epibatidine for ganglionic subtypes) and varying concentrations of Rivanicline.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values (the concentration of Rivanicline that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

-

Functional Assays (⁸⁶Rb⁺ Efflux Assay)

-

Objective: To assess the functional activity (EC₅₀ and Emax) of Rivanicline as an agonist at nAChRs.

-

Methodology:

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., K-177 cells for α4β2, SH-SY5Y cells for ganglionic) are cultured and plated in multi-well plates.

-

Loading: The cells are loaded with the radioactive tracer ⁸⁶Rb⁺, which serves as a congener for K⁺.

-

Stimulation: The cells are then exposed to various concentrations of Rivanicline or a reference agonist (e.g., acetylcholine). Activation of the nAChR cation channels leads to an efflux of ⁸⁶Rb⁺ from the cells.

-

Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.

-

Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (the concentration of Rivanicline that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to the full agonist).

-

Visualizations

Caption: Rivanicline's agonistic action on presynaptic α4β2 nAChRs leads to membrane depolarization, calcium influx, and subsequent release of acetylcholine.

Caption: A stepwise workflow diagram for determining the binding affinity of Rivanicline using a radioligand binding assay.

Methodological & Application

Application Notes and Protocols: Rivanicline Hemioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (B1679396) is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. Its activity at this receptor has led to its investigation for a variety of applications, including nootropic effects and its potential as an anti-inflammatory agent through the inhibition of Interleukin-8 (IL-8) production[1][2]. These application notes provide detailed information on the solubility of rivanicline hemioxalate in common laboratory solvents, protocols for its preparation, and an overview of its signaling pathway.

Solubility Data

The solubility of this compound is crucial for the design and execution of in vitro and in vivo experiments. Below is a summary of the available solubility data in Dimethyl Sulfoxide (DMSO) and saline-based solutions.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 50 mg/mL[3] | 241.28 mM | Ultrasonic assistance may be required for dissolution[3]. |

| 10% DMSO in Saline | ≥ 2.5 mg/mL[4] | ≥ 12.06 mM | This is the minimum solubility in a mixed solvent system. |

| Aqueous Solution (Predicted) | 4.74 mg/mL (for free base)[1] | N/A | This is a predicted water solubility for the rivanicline free base, not the hemioxalate salt in saline. |

Molecular Weight of this compound: ~414.47 g/mol

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.14 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Preparation of a Working Solution in a Saline-Based Buffer

This protocol describes the preparation of a working solution of this compound in a saline-based buffer containing DMSO, suitable for in vivo or in vitro studies. This protocol is based on a formulation with a known solubility of at least 2.5 mg/mL[4].

Materials:

-

10 mM this compound in DMSO (from Protocol 3.1)

-

Physiological Saline (0.9% NaCl)

-

Sterile tubes

-

Pipettes

Procedure:

-

Dilution: To prepare a 1 mM working solution, dilute the 10 mM stock solution 1:10 in physiological saline. For example, to prepare 1 mL of a 1 mM solution, add 100 µL of the 10 mM stock solution to 900 µL of physiological saline.

-

Mixing: Gently mix the solution by pipetting or inverting the tube.

-

Use: Use the freshly prepared working solution for your experiments. Due to the lower solubility in aqueous solutions, it is recommended to prepare this solution fresh for each experiment.

Diagrams

Experimental Workflow: Solution Preparation

Caption: Workflow for preparing this compound solutions.

Rivanicline Signaling Pathway

Caption: Rivanicline signaling at the α4β2 nAChR.

References

Application Notes and Protocols: In Vivo Administration of Rivanicline Hemioxalate in Mice

These application notes provide a detailed protocol for the in vivo administration of Rivanicline hemioxalate to mice for preclinical research. Rivanicline is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), and it is investigated for its potential therapeutic effects on cognitive function.

Compound Information

| Compound | This compound |

| Synonyms | RJR-2403 |

| Molecular Target | α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonist |

| Primary Use | Preclinical research in cognitive enhancement and neurodegenerative disorders |

| Formulation | Typically dissolved in sterile saline (0.9% NaCl) for in vivo use. |

In Vivo Administration Protocol

This protocol outlines the subcutaneous administration of this compound in mice. The subcutaneous route is often preferred for its sustained release profile compared to intraperitoneal injection.

Table 1: Dosage and Administration Parameters

| Parameter | Value | Notes |

| Dosage Range | 0.01 - 1.0 mg/kg | Dose-dependent effects are expected. A dose-response study is recommended. |

| Administration Route | Subcutaneous (s.c.) | Intraperitoneal (i.p.) or oral gavage (p.o.) can also be considered. |

| Vehicle | Sterile Saline (0.9% NaCl) | Ensure complete dissolution of the compound. |

| Injection Volume | 5 - 10 mL/kg | Adjust based on mouse body weight. |

| Frequency | Single dose, 30 minutes prior to behavioral testing | For acute studies. Chronic dosing regimens may vary. |

Experimental Protocol: Novel Object Recognition (NOR) Task

The Novel Object Recognition task is a common behavioral assay to assess learning and memory in rodents.

3.1. Materials

-

This compound

-

Sterile saline (0.9% NaCl)

-

Syringes and needles (27-30 gauge)

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

-

Two identical objects (e.g., small plastic blocks)

-

One novel object (different shape and color from the familiar objects)

-

Animal tracking software

3.2. Procedure

-

Habituation:

-

Handle the mice for 5 minutes each day for 3 days leading up to the experiment.

-

On day 4, allow each mouse to freely explore the empty open field arena for 10 minutes.

-

-

Training (Familiarization) Phase:

-

On day 5, administer this compound (at the desired dose) or vehicle via subcutaneous injection 30 minutes before the training phase.

-

Place two identical objects in the arena.

-

Allow the mouse to explore the objects for 10 minutes.

-

Record the time spent exploring each object.

-

-

Testing (Novelty) Phase:

-

24 hours after the training phase, administer the same treatment (Rivanicline or vehicle) 30 minutes before the testing phase.

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

3.3. Data Analysis

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A higher DI indicates better recognition memory.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between treatment groups.

Diagrams

Caption: Experimental workflow for the Novel Object Recognition task.

Caption: Simplified signaling pathway of Rivanicline.

Safety Precautions

-

Follow all institutional guidelines for the care and use of laboratory animals.

-

Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound.

-

Dispose of all waste materials according to institutional protocols.

Disclaimer: This protocol is intended for research purposes only and should be adapted to meet the specific needs of your study. It is recommended to consult the relevant literature and conduct pilot studies to determine the optimal experimental conditions.

Application Notes and Protocols for Rivanicline Hemioxalate in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (also known as RJR-2403) is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are implicated in cognitive processes such as learning and memory, and their dysfunction is a known factor in the pathology of Alzheimer's disease (AD).[3] Rivanicline has shown potential in preclinical studies to restore learning and cognitive function, making it a compound of interest for therapeutic development in neurodegenerative diseases.[4] This document provides detailed application notes and protocols for the use of Rivanicline hemioxalate in transgenic mouse models of Alzheimer's disease, with a focus on the 5xFAD and APP/PS1 models.

Mechanism of Action

Rivanicline acts as a neuronal nicotinic receptor agonist with high selectivity for the α4β2 subtype.[4] The cholinergic system is crucial for memory and attention, and its degeneration is a hallmark of Alzheimer's disease.[3] By stimulating α4β2 nAChRs, Rivanicline is thought to enhance cholinergic signaling, which may compensate for the cholinergic deficit observed in AD. This can lead to improvements in synaptic plasticity and cognitive function. The activation of presynaptic nAChRs by Rivanicline may also enhance the release of other neurotransmitters, such as glutamate, further contributing to its cognitive-enhancing effects.[4]

Figure 1: Proposed signaling pathway for Rivanicline's cognitive-enhancing effects.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models

| Animal Model | Dosage | Route of Administration | Frequency | Key Findings |

| 5xFAD Mice | 0.1 mg/kg (Rivanicline) | Intraperitoneal (i.p.) | Single dose | Co-administration with an α7-nAChR agonist reversed fear memory loss. |

| Rats (Scopolamine-induced amnesia) | 0.06, 0.6, 6 µmol/kg | Subcutaneous (s.c.) | Single dose | 0.6 µmol/kg reversed amnesia.[4] |